molecular formula C16H16O3 B6401629 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1261894-19-2

4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6401629
CAS RN: 1261894-19-2
M. Wt: 256.30 g/mol
InChI Key: XFFNZGCYLXKLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% (4-EPMB) is a synthetic organic compound with a wide range of applications in the pharmaceutical and chemical industries. 4-EPMB is used as an intermediate in the synthesis of a variety of drugs and other compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds. 4-EPMB has been studied extensively for its potential therapeutic applications, and it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% is not fully understood. However, it is believed to act as a non-selective inhibitor of several enzymes, such as cyclooxygenase, lipoxygenase, and tyrosine kinase. Additionally, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been found to inhibit the activity of several transcription factors, including NF-κB, AP-1, and STAT3.
Biochemical and Physiological Effects
4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antibacterial activities. Additionally, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been found to inhibit the growth of some cancer cell lines, and to reduce the levels of amyloid-β peptide in the brain. 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of several transcription factors.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its high purity and availability. Additionally, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% is relatively inexpensive and easy to synthesize. However, there are some limitations to using 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. For example, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in experiments. Additionally, the effects of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% may vary depending on the experimental conditions, such as pH, temperature, and the presence of other compounds.

Future Directions

Future research on 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research could focus on the development of more efficient methods of synthesis, and the optimization of the conditions for the use of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. Additionally, future research could focus on the development of novel compounds based on the structure of 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95%, and the exploration of its potential use in other fields, such as biotechnology and nanotechnology.

Synthesis Methods

4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the condensation of 3-ethoxybenzaldehyde and 3-methylbenzoic acid in the presence of an acid catalyst. This reaction produces 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% in high yields. Other methods of synthesis include the reaction of 3-ethoxybenzaldehyde with 3-methylbenzoyl chloride in the presence of a base catalyst, and the reaction of 3-ethoxybenzaldehyde with 3-methylbenzoyl chloride in the presence of a palladium catalyst.

Scientific Research Applications

4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been studied extensively for its potential therapeutic applications. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antifungal, and antibacterial activities. 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of some cancer cell lines. Additionally, 4-(3-Ethoxyphenyl)-3-methylbenzoic acid, 95% has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the levels of amyloid-β peptide in the brain.

properties

IUPAC Name

4-(3-ethoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-14-6-4-5-12(10-14)15-8-7-13(16(17)18)9-11(15)2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFNZGCYLXKLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690011
Record name 3'-Ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-19-2
Record name 3'-Ethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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